

Application Notes and Protocols for 6-Fluorobenzo[d]isoxazol-3-ylamine

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Compound of Interest

Compound Name: 6-Fluorobenzo[d]isoxazol-3-ylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound belonging to the benzisoxazole class. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a fluorine atom can modulate the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide an overview of the NMR spectroscopic data of **6-Fluorobenzo[d]isoxazol-3-ylamine** and a detailed protocol for its synthesis, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name: 6-Fluoro-1,2-benzisoxazol-3-amine
- Synonyms: **6-Fluorobenzo[d]isoxazol-3-ylamine**^[1]
- CAS Number: 177995-38-9^{[1][2][3]}
- Molecular Formula: C₇H₅FN₂O^[1]
- Molecular Weight: 152.13 g/mol ^[4]

NMR Spectroscopic Data

Due to the limited availability of experimental NMR spectra in public databases, the following data is based on predicted values from computational models. These predictions provide a reliable estimation for the characterization of **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85	dd, J = 8.8, 5.2 Hz	1H	H-4
7.42	dd, J = 8.8, 2.4 Hz	1H	H-7
7.15	td, J = 8.8, 2.4 Hz	1H	H-5
6.50	s (br)	2H	-NH ₂

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
164.2 (d, ¹ JCF = 248 Hz)	C-6
162.5	C-3a
158.0	C-3
122.5 (d, ³ JCF = 10 Hz)	C-7a
119.0 (d, ³ JCF = 10 Hz)	C-4
112.0 (d, ² JCF = 25 Hz)	C-5
98.5 (d, ² JCF = 28 Hz)	C-7

Experimental Protocols

The following is a plausible synthetic route for the preparation of **6-Fluorobenzo[d]isoxazol-3-ylamine**, adapted from general methods for the synthesis of 3-aminobenzo[d]isoxazoles.

Synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine

This synthesis involves a two-step process starting from 4-fluoro-2-hydroxybenzonitrile. The first step is the formation of the O-acetyl oxime, followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of (Z)-N-(acetoxy)-4-fluoro-2-hydroxybenzimidoyl cyanide

- Materials:
 - 4-fluoro-2-hydroxybenzonitrile
 - Hydroxylamine hydrochloride
 - Sodium acetate
 - Acetic anhydride
 - Pyridine
 - Ethanol
 - Water
 - Dichloromethane (DCM)
 - Magnesium sulfate ($MgSO_4$)
- Procedure:
 - To a solution of 4-fluoro-2-hydroxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- To the resulting crude oxime, add acetic anhydride (2.0 eq) and a catalytic amount of pyridine.
- Stir the mixture at room temperature for 2-3 hours.
- Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, and concentrate in vacuo to yield the crude O-acetyl oxime.

Step 2: Cyclization to **6-Fluorobenzo[d]isoxazol-3-ylamine**

- Materials:

- (Z)-N-(acetoxy)-4-fluoro-2-hydroxybenzimidoyl cyanide
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water

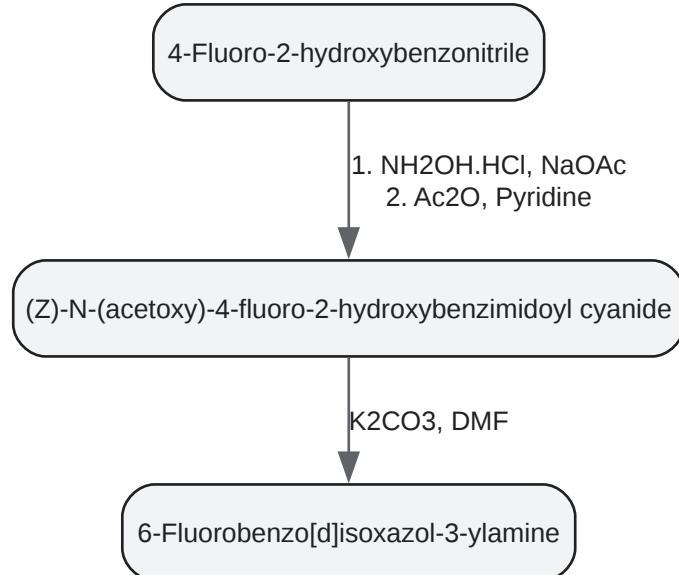
- Procedure:

- Dissolve the crude O-acetyl oxime from Step 1 in anhydrous DMF.
- Add potassium carbonate (2.0 eq) to the solution.
- Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

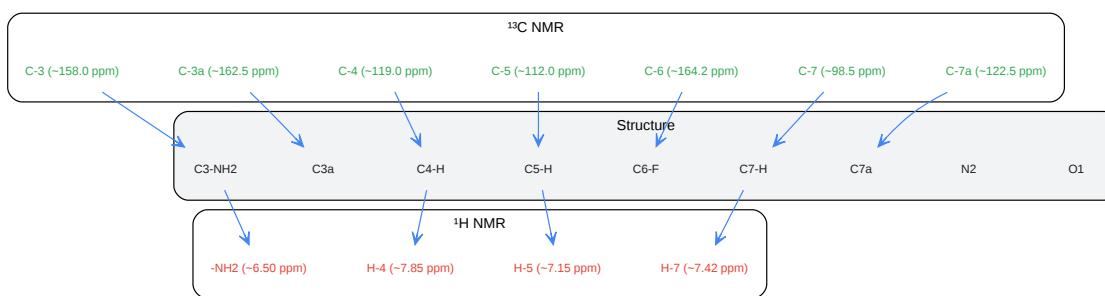
- After completion, cool the reaction mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous $MgSO_4$, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Visualizations

Synthetic Pathway for 6-Fluorobenzo[d]isoxazol-3-ylamine



Key NMR Correlations for 6-Fluorobenzo[d]isoxazol-3-ylamine



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